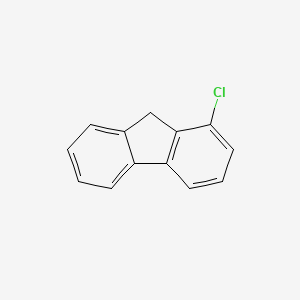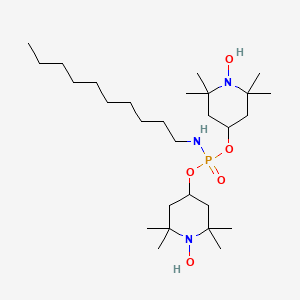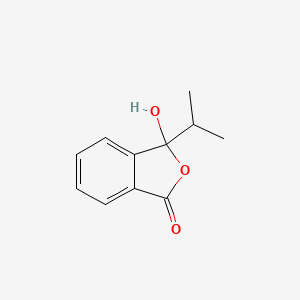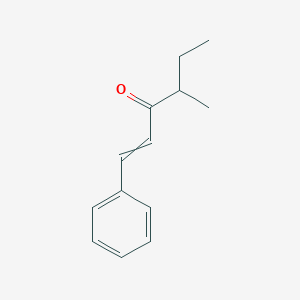
3,4-Dimethyl-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione: is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method involves the reaction of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same nucleophilic acyl substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,5-diones .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug discovery. It has been investigated for its anticonvulsant, anti-inflammatory, and anticancer activities . Its derivatives have been studied for their ability to inhibit various enzymes and receptors, making it a valuable tool in pharmacology research.
Industry: In the industrial sector, 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a key intermediate in the production of various biologically active compounds .
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, some derivatives of this compound act by inhibiting calcium channels, which is crucial for their anticonvulsant activity . The compound’s structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-dione: A closely related compound with similar biological activities.
Pyrrolidine-2-one: Another derivative with significant medicinal properties.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting diverse biological activities
Uniqueness: What sets 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione apart is its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenyl group and the dimethyl substitution on the pyrrolidine ring contribute to its unique pharmacological profile, making it a valuable compound in drug discovery .
Eigenschaften
CAS-Nummer |
6144-74-7 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3,4-dimethyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
XIVXEDQMZOROKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)N(C1=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)



![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)


![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)


![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
